molecular formula C18H20N2O B134313 7-Benzyloxygramine CAS No. 94067-27-3

7-Benzyloxygramine

Cat. No.: B134313
CAS No.: 94067-27-3
M. Wt: 280.4 g/mol
InChI Key: SUZMCIRGERDWMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Benzyloxygramine can be synthesized from 7-Benzyloxyindole through a reaction involving formaldehyde and dimethylamine . The reaction typically requires controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger production volumes. This involves the use of appropriate reactors and purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxygramine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Benzyloxygramine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Benzyloxygramine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors involved in the metabolism of indole derivatives. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    7-Benzyloxyindole: A precursor in the synthesis of 7-Benzyloxygramine.

    3-(Dimethylaminomethyl)indole: Shares a similar indole structure with a dimethylaminomethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable as an analytical standard and in various research applications.

Properties

IUPAC Name

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZMCIRGERDWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293836
Record name 7-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94067-27-3
Record name 94067-27-3
Source DTP/NCI
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Record name 7-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxygramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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